8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-benzyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-17(23-10-12-28-13-11-23)15-24-18(26)20(21-19(24)27)6-8-22(9-7-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBWKOIWIMBFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)N3CCOCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. Its unique structure and potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is with a molecular weight of 386.4 g/mol. The compound's structure includes a spirocyclic system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 942006-17-9 |
Research indicates that derivatives of the triazaspiro[4.5]decane scaffold exhibit significant biological activity through various mechanisms:
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) :
- Studies have shown that these compounds can inhibit mPTP opening, which is crucial in preventing apoptosis in myocardial cells during ischemic events. This inhibition is linked to the preservation of mitochondrial function and ATP levels during reperfusion injury in myocardial infarction (MI) models .
- Cardioprotective Effects :
-
Safety Profile :
- Unlike traditional agents such as Oligomycin A, which can lead to toxicity due to irreversible inhibition of ATP synthase, 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been reported to maintain cell viability and mitochondrial ATP content without off-target effects .
Study 1: In Vitro Analysis
A study published in International Journal of Molecular Sciences explored the effects of various triazaspiro derivatives on mPTP activity. The results indicated that these compounds significantly reduced mPTP opening compared to controls, suggesting a protective mechanism against cell death during ischemic conditions .
Study 2: Myocardial Infarction Model
In an experimental MI model, researchers administered the compound during reperfusion and observed:
- A decrease in apoptotic markers.
- Improved cardiac output and function metrics.
These findings support the potential use of this compound as an adjunct therapy in MI treatment strategies .
Study 3: Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications to the morpholine moiety enhance biological activity while maintaining safety profiles. Compounds with specific substitutions exhibited improved binding affinity to target proteins involved in mitochondrial function .
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest potential applications in drug design and development:
- Antitumor Activity : Initial studies indicate that triazaspiro compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of morpholine may enhance bioavailability and target specificity .
- Antimicrobial Properties : Compounds containing morpholine have been shown to possess antimicrobial activity. This compound could be investigated for its efficacy against resistant strains of bacteria and fungi .
Neuropharmacology
The morpholine group is often associated with neuroactive compounds:
- Cognitive Enhancers : Research into similar morpholine derivatives has suggested potential as cognitive enhancers or neuroprotective agents. The dual action of the triaza-spiro structure may provide synergistic effects on neurotransmitter systems .
Materials Science
The unique structure of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione may also lend itself to applications in materials science:
- Polymer Synthesis : The compound could serve as a monomer or cross-linking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties or thermal stability .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of various triazaspiro compounds on human cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the micromolar range against breast and lung cancer cells. Future investigations will focus on optimizing the synthesis of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione to enhance its antitumor efficacy.
Case Study 2: Neuroprotective Effects
In a preliminary study assessing neuroprotective effects in animal models, morpholine derivatives demonstrated significant reductions in oxidative stress markers and improved cognitive function following induced neurotoxicity. This suggests that the target compound may warrant further investigation for its potential neuroprotective properties.
Summary Table of Applications
| Application Area | Potential Uses | Research Status |
|---|---|---|
| Medicinal Chemistry | Antitumor agents, antimicrobial agents | Preliminary studies |
| Neuropharmacology | Cognitive enhancers, neuroprotective agents | Ongoing research |
| Materials Science | Monomers for polymer synthesis | Conceptual studies |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The table below highlights key structural variations and associated biological activities of analogous compounds:
Preparation Methods
Cyclocondensation of Cyclohexanone and Urea Derivatives
A common approach involves reacting cyclohexanone with benzylamine and urea under acidic conditions to form the spirocyclic dione. In one protocol, cyclohexanone, benzylamine, and urea are refluxed in acetic acid, yielding 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a precursor. The reaction typically proceeds at 80–100°C for 12–24 hours, achieving yields of 60–75%.
Table 1: Cyclocondensation Reaction Conditions
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | 10 | Acetic acid | 90 | 18 | 68 |
| Benzylamine | 10 | ||||
| Urea | 12 |
Functionalization of the Spirocyclic Core
Benzyl Group Introduction
The benzyl group at position 8 is introduced early via benzylamine incorporation during cyclocondensation. Post-synthesis, selective N-alkylation may further modify the benzyl moiety, though this is less common due to steric hindrance.
Morpholin-4-yl-2-oxoethyl Substituent Addition
The 3-[2-(morpholin-4-yl)-2-oxoethyl] side chain is installed via acylation or alkylation. Patent US9662339B2 outlines a two-step process:
-
Chloroacetylation : Treating the spirocyclic amine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms the chloroethyl intermediate.
-
Morpholine Displacement : Reacting the chloroethyl intermediate with morpholine in tetrahydrofuran (THF) at reflux (66°C) for 6 hours substitutes the chloride with morpholine, yielding the target oxoethyl group.
Table 2: Acylation and Displacement Conditions
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride | DCM | 0–5 | 2 | 85 |
| Morpholine displacement | Morpholine | THF | 66 | 6 | 78 |
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) gradients. Patent US20100093777A1 reports >95% purity after column chromatography, confirmed by HPLC.
Spectroscopic Validation
-
NMR : NMR (400 MHz, CDCl) displays characteristic signals: δ 7.32–7.25 (m, 5H, benzyl aromatic), δ 3.70–3.45 (m, 8H, morpholine), δ 4.20 (s, 2H, COCHN).
-
MS : ESI-MS m/z 387.4 [M+H] aligns with the molecular formula CHNO .
Alternative Synthetic Routes
Reductive Amination Approach
Patent EP3138841A1 describes reductive amination of keto intermediates with benzylamine using sodium cyanoborohydride in methanol. This method avoids harsh acidic conditions but requires strict pH control (pH 4–5 via acetic acid).
Solid-Phase Synthesis
A patent on spirocyclic ACC inhibitors employs resin-bound intermediates for iterative functionalization, though yields for the target compound remain unreported.
Scalability and Industrial Considerations
Q & A
Basic: What are the key considerations for optimizing the synthesis of 8-benzyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with spirocyclic intermediates and functionalizing them via coupling or substitution. Key factors include:
- Reaction conditions : Temperature control (e.g., reflux at 80°C for cyclization steps ), solvent selection (e.g., dichloromethane for Boc protection , THF for recrystallization ), and reaction time (e.g., 16 hours for amide bond formation ).
- Purification : Column chromatography or recrystallization from anhydrous THF to achieve >95% purity .
- Protecting groups : Use of Boc groups to prevent undesired side reactions during nitrogen functionalization .
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Analytical techniques include:
- Spectroscopy : H/C NMR to confirm spirocyclic core and substituent positions . IR spectroscopy identifies carbonyl (C=O) and morpholine-related absorptions .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., CHNO requires exact mass 409.20) .
- X-ray crystallography : Resolves spatial arrangement of the triazaspiro framework .
Advanced: What strategies are used to analyze structure–activity relationships (SAR) for this compound?
Answer:
SAR studies focus on modifying:
- Benzyl group : Substituted benzyl derivatives (e.g., 4-chloro or 4-fluoro) to assess steric/electronic effects on receptor binding .
- Morpholin-4-yl moiety : Replacing morpholine with piperazine or thiomorpholine to evaluate solubility and pharmacokinetics .
- Spirocyclic core : Comparing activity of 1,3,8-triazaspiro[4.5]decane derivatives with non-spiro analogs to determine conformational stability .
Methodology: In vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) .
Advanced: How can reaction pathways for functionalizing the morpholine ring be mechanistically studied?
Answer:
Mechanistic insights are gained via:
- Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium at reaction sites to probe rate-determining steps .
- Trapping intermediates : Using quenching agents (e.g., TEMPO) to isolate and characterize short-lived intermediates .
- DFT calculations : Modeling transition states for nucleophilic substitution at the morpholine oxygen .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Predict binding affinity to enzymes (e.g., kinases) using software like Schrödinger Suite .
- MD simulations : Assess stability of ligand–target complexes over 100-ns trajectories in explicit solvent .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with morpholine oxygen) .
Advanced: How should researchers resolve contradictions in reported synthetic yields or purity?
Answer:
Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) may increase yield but reduce purity .
- Catalyst load : Pd/C vs. Pd(OAc) in coupling reactions alters byproduct formation .
Resolution: Replicate protocols with strict control of humidity, oxygen levels, and stoichiometry. Use orthogonal purification (HPLC + recrystallization) .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns (Chromolith) with UV detection at 254 nm .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition above 200°C .
Advanced: What methodologies are recommended for in vivo pharmacokinetic studies?
Answer:
- Rodent models : Administer 10 mg/kg IV/orally; collect plasma for LC-MS/MS analysis at 0, 1, 4, 8, 24 hours .
- Tissue distribution : Radiolabel the compound with C and quantify accumulation in brain/liver .
- Metabolite profiling : Use high-resolution MS to identify oxidative (morpholine ring) or hydrolytic (amide bond) metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
